(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid
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Overview
Description
The compound (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid is a complex organic molecule. It is significant in medicinal chemistry and is studied for its potential biological activities and applications in therapeutic developments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid typically involves multiple steps:
Starting Material: : Synthesis begins with an appropriate precursor that forms the core structure.
Cyclization: : Formation of the benzodiazepine ring through cyclization reactions.
Oxidation and Reduction: : Key reactions to introduce the oxo groups at positions 5 and 11.
Final Modification: : Introduction of the acetic acid group through functionalization steps.
Industrial Production Methods
Industrial production focuses on optimizing yield and purity:
Optimized Conditions: : Reaction conditions such as temperature, pressure, and solvent choice are critical.
Catalysts: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduces oxygen-containing functional groups.
Reduction: : Reduces oxo groups to hydroxyl or other functional groups.
Substitution: : Replacement of functional groups with others to modify properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as chromium trioxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Solvents: : Acetone, ethanol, and dichloromethane for optimal reactions.
Major Products
The primary product is (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid. side products may include partially reduced or oxidized derivatives.
Scientific Research Applications
Chemistry
Synthesis Studies: : Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology
Biochemical Research: : Investigated for binding properties with enzymes and receptors.
Drug Development: : Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Medicine
Pharmacology: : Studied for its effects on cellular pathways and potential as a pharmaceutical agent.
Industry
Material Science: : Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their function.
Receptor Modulation: : Acts on receptors to modulate signal transduction pathways.
Cellular Pathways: : Influences pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: : Share the core benzodiazepine structure but differ in functional groups and pharmacological properties.
Pyrrolobenzodiazepines: : Similar framework but with variations in substituents and activity profiles.
Uniqueness
(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid stands out due to its specific combination of functional groups and the resulting biological activity spectrum, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIRAIAYMHVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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